Dansyl-DL-aspartic acid di(cyclohexylammonium) salt

CAS No.: 42808-07-1

Cat. No.: VC8522934

Molecular Formula: C16H18N2O6S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42808-07-1 |

|---|---|

| Molecular Formula | C16H18N2O6S |

| Molecular Weight | 366.4 g/mol |

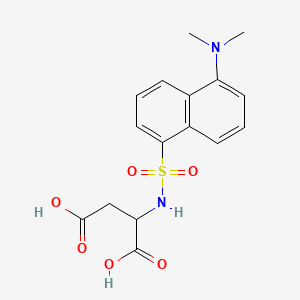

| IUPAC Name | 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid |

| Standard InChI | InChI=1S/C16H18N2O6S/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22) |

| Standard InChI Key | DHOZTIJMCYMTMJ-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O |

| Canonical SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O |

Introduction

Chemical Structure and Identification

Molecular Composition

Dansyl-DL-aspartic acid di(cyclohexylammonium) salt consists of a racemic mixture (DL-form) of aspartic acid conjugated to a dansyl group, neutralized by two cyclohexylammonium counterions. The molecular formula of the free acid is C₁₆H₁₈N₂O₆S, while the salt form incorporates two cyclohexylamine molecules (C₆H₁₃N), resulting in a total molecular weight of 564.74 g/mol . The structural backbone includes a naphthalene ring system substituted with a sulfonamide linkage to aspartic acid, which provides both fluorescent and ionic interaction capabilities.

Table 1: Key Chemical Identifiers

Spectroscopic Characteristics

The dansyl chromophore absorbs strongly in the ultraviolet range (λₐᵦₛ ≈ 330–350 nm) and emits fluorescence in the blue-green region (λₑₘ ≈ 500–550 nm). This Stokes shift is critical for minimizing background interference in fluorescence-based assays. The compound’s quantum yield and lifetime are influenced by solvent polarity and local microenvironment, enabling its use as a microenvironment-sensitive probe.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

-

Dansylation: DL-aspartic acid reacts with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) in an alkaline medium (e.g., sodium bicarbonate) to form dansyl-DL-aspartic acid.

-

Salt Formation: The carboxylic acid groups of the dansylated product are neutralized with cyclohexylamine, yielding the di(cyclohexylammonium) salt .

Reaction conditions (e.g., solvent choice, temperature) are optimized to prevent racemization of the aspartic acid moiety. The DL-form arises from the use of racemic DL-aspartic acid, distinguishing it from enantiomerically pure derivatives like dansyl-L-aspartic acid.

Physical and Chemical Properties

Acid-Base Behavior

The two carboxylic acid groups (pKa ≈ 2.1 and 3.9) and sulfonamide nitrogen (pKa ≈ 10.4) dictate pH-dependent fluorescence behavior. Protonation of the dimethylamino group at acidic pH quenches fluorescence, enabling pH-sensing applications.

Applications in Scientific Research

Protein Labeling and Tracking

The compound’s fluorescent properties make it ideal for labeling proteins via primary amine groups (e.g., lysine residues). For example, it has been used to study conformational changes in enzymes by monitoring fluorescence anisotropy during substrate binding.

Membrane Permeability Studies

Dansyl-DL-aspartic acid’s polarity allows its use as a tracer for assessing membrane permeability in lipid bilayer models. Its inability to cross intact cell membranes without transporters has been leveraged to study amino acid uptake mechanisms .

Analytical Chemistry

In capillary electrophoresis, the compound serves as a chiral selector for resolving enantiomeric mixtures, though its DL-form limits effectiveness compared to enantiopure analogs.

Comparison with Related Compounds

Table 2: Dansyl-DL-Aspartic Acid vs. Analogous Derivatives

| Property | Dansyl-DL-Aspartic Acid Salt | Dansyl-L-Aspartic Acid Salt |

|---|---|---|

| Chirality | Racemic (DL) | Enantiopure (L) |

| Molecular Weight | 564.74 g/mol | 465.6 g/mol |

| Research Use | General fluorescence assays | Chiral-specific studies |

| Solubility in Water | High (due to salt form) | Moderate |

The DL-form’s racemic nature limits its utility in stereospecific interactions but offers cost advantages in non-chiral applications .

Recent Advances and Research Trends

Recent studies focus on modifying the dansyl group to redshift emission wavelengths, enabling multiplexed detection with other fluorophores. Additionally, nanoparticle conjugates of dansyl-DL-aspartic acid are being explored for targeted drug delivery imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume